Podocarpusflavone A

Descripción general

Descripción

La podocarpusflavona A es un compuesto biflavonoide natural que se encuentra en diversas especies vegetales, incluidas las de la familia Podocarpaceae. Este compuesto ha llamado la atención por sus diversas actividades biológicas y posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la podocarpusflavona A generalmente implica el uso de cromatografía de contracorriente de alta velocidad (HSCCC) para la separación y purificación de flavonoides a partir de productos naturales . También se emplean métodos convencionales como la extracción líquido-líquido, la cromatografía en columna (columna de gel de sílice, columna de poliamida, columna de Sephadex) y la resina macroporosa .

Métodos de producción industrial

La producción industrial de podocarpusflavona A no está bien documentada, pero probablemente implica la extracción y purificación de fuentes vegetales utilizando las técnicas cromatográficas mencionadas anteriormente. La escalabilidad de estos métodos para la producción industrial sigue siendo objeto de investigación en curso.

Análisis De Reacciones Químicas

Tipos de reacciones

La podocarpusflavona A sufre diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el compuesto a fin de mejorar su actividad biológica o para estudiar sus propiedades en diferentes contextos .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran podocarpusflavona A incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Las condiciones específicas dependen de la reacción deseada y del producto objetivo .

Principales productos formados

Los principales productos formados a partir de las reacciones de la podocarpusflavona A incluyen varios derivados que exhiben actividades biológicas mejoradas. Estos derivados a menudo se estudian por sus posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action

Recent studies have demonstrated that Podocarpusflavone A exhibits potent anticancer activity through its interaction with human topoisomerase II alpha, an enzyme critical for DNA replication and cell division. In silico docking studies revealed that this compound has a strong binding affinity for this enzyme, showing a lower binding energy compared to several established anticancer drugs (e.g., doxorubicin) .

In Vitro Studies

this compound was shown to inhibit the growth of various cancer cell lines, including ovarian cancer cells (A2780CP and SKOV-3), with IC50 values comparable to those of conventional chemotherapy agents . The compound demonstrated selective cytotoxicity, indicating its potential as a targeted cancer therapy.

| Cell Line | IC50 (µg/mL) | Comparison Drug | IC50 (µg/mL) |

|---|---|---|---|

| A2780CP | 1.2 | Doxorubicin | 0.9 |

| SKOV-3 | 11.6 | Doxorubicin | 15.7 |

Antimycobacterial Activity

This compound has been investigated for its antimycobacterial properties, particularly against Mycobacterium tuberculosis. In studies involving infected macrophages and zebrafish models, this compound exhibited significant inhibitory effects on mycobacterial growth, with a minimum inhibitory concentration (MIC) of approximately 34.38 µM . The compound showed enhanced activity when combined with standard antituberculosis medications like isoniazid.

| Mycobacterial Strain | MIC (µM) |

|---|---|

| M. tuberculosis H37Rv | 34.83 |

| M. marinum | 34.38 |

Anti-Inflammatory Effects

Studies have indicated that this compound possesses anti-inflammatory properties by modulating signaling pathways involved in inflammation. Research on renal fibrosis models showed that this compound reduced macrophage infiltration and the expression of pro-fibrotic markers such as α-SMA and Col1a1 . The compound's mechanism appears to involve the inhibition of Fyn/Stat3 signaling pathways, suggesting its potential for treating chronic inflammatory diseases.

Neuroprotective Effects

This compound has also been linked to neuroprotection. Biflavonoids in this class are known for their ability to protect against oxidative stress and neuronal damage . Research indicates that these compounds may play a role in preventing neurodegenerative diseases by mitigating oxidative damage and promoting neuronal health.

Summary of Applications

The following table summarizes the key applications of this compound:

| Application | Mechanism/Effect | Key Findings |

|---|---|---|

| Anticancer | Inhibition of topoisomerase II alpha | Significant cytotoxicity against ovarian cancer cells |

| Antimycobacterial | Inhibition of M. tuberculosis | Effective in infected macrophages and zebrafish models |

| Anti-inflammatory | Modulation of Fyn/Stat3 signaling | Reduces fibrosis in renal models |

| Neuroprotective | Protection against oxidative stress | Potential in neurodegenerative disease prevention |

Mecanismo De Acción

La podocarpusflavona A ejerce sus efectos a través de diversos objetivos moleculares y vías. Uno de los mecanismos primarios implica la inhibición de la vía de señalización Fyn/Stat3, que juega un papel crucial en la progresión de la fibrosis renal . Además, el compuesto inhibe la ARN polimerasa dependiente de ARN NS5 del virus del dengue y la catepsina B, contribuyendo a sus actividades antivirales y anticancerígenas .

Comparación Con Compuestos Similares

La podocarpusflavona A forma parte de un grupo más amplio de biflavonoides, que incluye compuestos como la amentoflavona, la hinokiflavona y la ginkgetina . En comparación con estos compuestos similares, la podocarpusflavona A exhibe actividades biológicas únicas, particularmente su capacidad para inhibir la vía de señalización Fyn/Stat3 y sus posibles aplicaciones terapéuticas en la fibrosis renal .

Lista de compuestos similares

- Amentoflavona

- Hinokiflavona

- Ginkgetina

- Isoginkgetina

- Bilobetina

La podocarpusflavona A destaca por sus objetivos moleculares y vías específicos, lo que la convierte en una candidata prometedora para futuras investigaciones y desarrollo en diversos campos científicos.

Actividad Biológica

Podocarpusflavone A (PFA), a biflavonoid compound derived from various species of the Podocarpus genus, has garnered attention for its diverse biological activities. This article synthesizes current research findings, highlighting its antiviral, antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and detailed data.

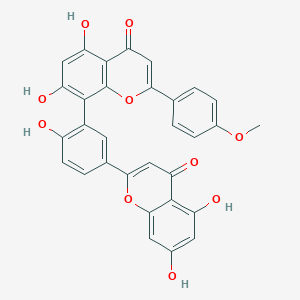

Chemical Structure and Properties

This compound is characterized by its unique biflavonoid structure, which consists of two flavonoid units linked by a carbon-carbon bond. Its molecular formula is , and it exhibits significant biological activity due to its ability to interact with various cellular targets.

Antiviral Activity

PFA has demonstrated notable antiviral properties, particularly against the dengue virus. It inhibits the dengue virus NS5 RNA-dependent RNA polymerase with an IC50 value of 0.75 µM . Additionally, PFA has been shown to inhibit cathepsin B (IC50 = 1.68 µM ) and reduce reactive oxygen species (ROS) production in human neutrophils at concentrations of 1 µM and 10 µM .

| Virus | Target | IC50 (µM) |

|---|---|---|

| Dengue Virus | NS5 RNA-dependent polymerase | 0.75 |

| Cathepsin B | Enzyme | 1.68 |

Antimicrobial Activity

Research indicates that PFA exhibits a broad spectrum of antimicrobial activity. In a study evaluating its effects on various pathogens, PFA showed significant antibacterial activity against Enterococcus faecalis and Pseudomonas aeruginosa, with selectivity index (SI) values greater than 15 . Its antifungal efficacy was less pronounced but still notable against certain fungal strains .

Table: Antimicrobial Activity of this compound

| Pathogen | Activity | Selectivity Index (SI) |

|---|---|---|

| Enterococcus faecalis | Active | >15 |

| Pseudomonas aeruginosa | Active | >15 |

| Aspergillus fumigatus | Moderate | <10 |

Anti-inflammatory Effects

PFA has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in various models. Its ability to modulate inflammatory responses highlights its potential for therapeutic applications in inflammatory diseases .

Anticancer Properties

PFA's anticancer potential has been evaluated in several studies. It has been shown to reduce the viability of melanoma cells (A375, MALME-3M) with significant tumor growth inhibition in xenograft models when administered at doses of 20 mg/kg and 40 mg/kg . The mechanism appears to be linked to apoptosis induction and cell cycle arrest.

Case Study: Melanoma Cell Viability Reduction

In a controlled study:

- Cell Lines: A375, MALME-3M

- Dosage: 20 µM

- Outcome: Significant reduction in cell viability and tumor growth inhibition.

Propiedades

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-13,32-36H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTRUVNXLDXHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944784 | |

| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22136-74-9, 41583-83-9 | |

| Record name | Podocarpusflavone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mono-O-methylamentoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041583839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While research is ongoing, Podocarpusflavone A has demonstrated inhibitory activity against various targets. Notably, it has shown potent inhibition against dengue virus RNA-dependent RNA polymerase (DV-NS5 RdRp) [], human topoisomerase II alpha [], and Fyn/Stat3 signaling pathway []. It has also exhibited anti-thrombotic effects in silico []. Further research is needed to fully elucidate its mechanisms in different contexts.

A: Depending on the target, downstream effects vary. For instance, inhibition of DV-NS5 RdRp hinders viral replication [], while inhibition of human topoisomerase II alpha is linked to anticancer properties []. Suppressing the Fyn/Stat3 signaling pathway can ameliorate renal fibrosis in obstructive nephropathy [].

A: this compound has the molecular formula C31H20O10 [] and a molecular weight of 552.5 g/mol.

A: Structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). NMR data, particularly 1D and 2D NMR, are crucial for determining the compound's structure []. MS analysis provides information about the molecular weight and fragmentation pattern, aiding in confirmation of the molecular formula [].

A: While specific studies on the stability of this compound under different conditions are limited in the provided research, its isolation from various plant sources suggests a degree of natural stability [, , , , , , , ]. Further research is needed to investigate its stability profile under controlled conditions (temperature, pH, light) relevant to potential applications.

ANone: The provided research doesn't specifically mention catalytic properties of this compound. Its activity is primarily attributed to binding and inhibiting specific targets rather than catalyzing reactions.

A: Yes, this compound has been investigated using in silico tools such as PASS prediction and molecular docking. PASS prediction suggested potential for thrombolytic activity []. Molecular docking studies revealed favorable binding interactions with targets like human topoisomerase II alpha [] and Leishmanolysin (gp63) from Leishmania panamensis [].

ANone: The provided research primarily focuses on the isolation, identification, and initial biological evaluation of this compound. Detailed investigations regarding these aspects are limited in the current literature. Further research is needed to comprehensively address these important areas.

ANone: Key milestones include:

- Isolation and identification: this compound was first isolated and characterized from Podocarpus macrophylla [].

- Diverse natural sources: Its presence has been reported in various plant species, highlighting its widespread occurrence [, , , , , , , ].

- Biological activity exploration: Research has revealed diverse biological activities, including antiviral [], anticancer [, ], anti-inflammatory [], and potential anti-thrombotic effects [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.